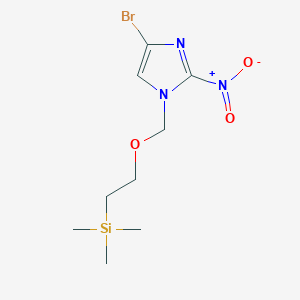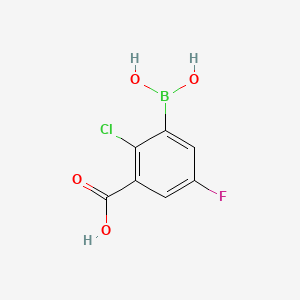
3-Borono-2-chloro-5-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Borono-2-chloro-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H5BClFO3 It is a derivative of benzoic acid, characterized by the presence of boronic acid, chlorine, and fluorine substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated benzoic acid under mild conditions .
Industrial Production Methods
Industrial production of 3-Borono-2-chloro-5-fluorobenzoic acid often involves large-scale chemical synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
3-Borono-2-chloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
3-Borono-2-chloro-5-fluorobenzoic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Borono-2-chloro-5-fluorobenzoic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The chlorine and fluorine substituents can influence the compound’s reactivity and stability, further enhancing its utility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-chloro-5-fluorobenzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.
3-Borono-5-chloro-2-fluorobenzoic acid: Similar structure but with different positions of the substituents.
Uniqueness
The combination of boronic acid with chlorine and fluorine substituents further enhances its versatility and utility in scientific research .
Propriétés
Formule moléculaire |
C7H5BClFO4 |
|---|---|
Poids moléculaire |
218.38 g/mol |
Nom IUPAC |
3-borono-2-chloro-5-fluorobenzoic acid |
InChI |
InChI=1S/C7H5BClFO4/c9-6-4(7(11)12)1-3(10)2-5(6)8(13)14/h1-2,13-14H,(H,11,12) |
Clé InChI |
IIRRCZIGBNPRLO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1Cl)C(=O)O)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B14031900.png)
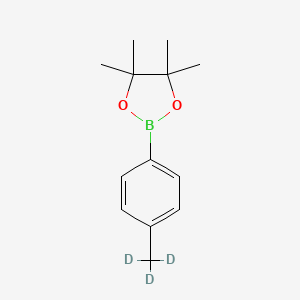
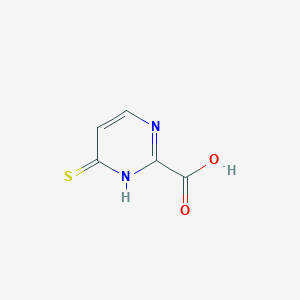
![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)
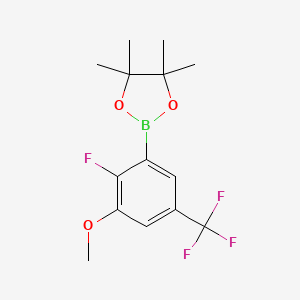

![2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B14031941.png)

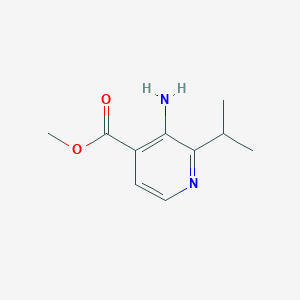
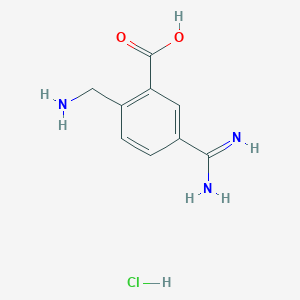
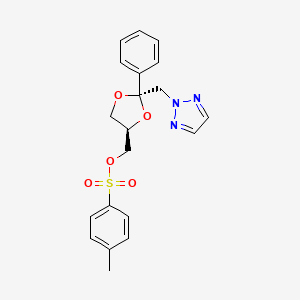
![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)
